N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide
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Overview
Description
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzamido group, a phenyl ring, and a morpholine carboxamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-Fluorobenzamido Intermediate: The reaction begins with the acylation of 4-fluoroaniline using a suitable acylating agent, such as benzoyl chloride, to form 4-fluorobenzamide.
Introduction of Methyl Group: The next step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Phenylmethylamine: The resulting intermediate is then coupled with phenylmethylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and the employment of automated reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives
Properties
Molecular Formula |
C20H22FN3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C20H22FN3O3/c1-23(20(26)24-10-12-27-13-11-24)18-8-2-15(3-9-18)14-22-19(25)16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3,(H,22,25) |
InChI Key |
WJVOFMUHRVTKGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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